molecular formula C21H24BrN5 B3822805 (2-bromo-4-methylphenyl){1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amine

(2-bromo-4-methylphenyl){1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amine

Cat. No. B3822805
M. Wt: 426.4 g/mol
InChI Key: GPLLFCBLYOEIGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromo group could be replaced via a nucleophilic substitution reaction , or the amine group could react with a carboxylic acid to form an amide . The tetrazol group could also participate in reactions, although these might require more specific conditions.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile, it could pose an inhalation risk. The compound could also be harmful if ingested or if it comes into contact with the skin or eyes .

properties

IUPAC Name

2-bromo-N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclopentyl]-4-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrN5/c1-14-9-10-18(17(22)13-14)23-21(11-4-5-12-21)20-24-25-26-27(20)19-15(2)7-6-8-16(19)3/h6-10,13,23H,4-5,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLLFCBLYOEIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2(CCCC2)C3=NN=NN3C4=C(C=CC=C4C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-bromo-4-methylphenyl){1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amine
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(2-bromo-4-methylphenyl){1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amine
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(2-bromo-4-methylphenyl){1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amine
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(2-bromo-4-methylphenyl){1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amine
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(2-bromo-4-methylphenyl){1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amine
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(2-bromo-4-methylphenyl){1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amine

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